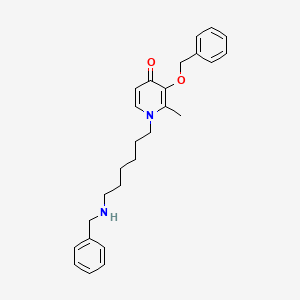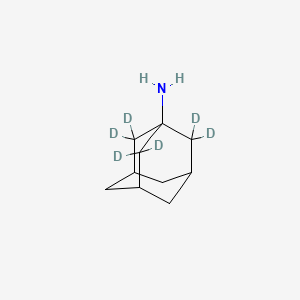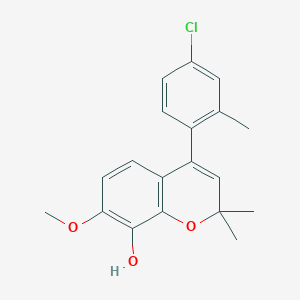
D-N-Acetylgalactosamine-18O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-N-Acetylgalactosamine-18O is a derivative of N-acetylgalactosamine, an amino sugar derivative of galactose. This compound is labeled with the stable isotope oxygen-18, which is often used in various biochemical and analytical applications. N-acetylgalactosamine is a crucial component in the structure of glycoproteins and glycolipids, playing a significant role in cellular communication and molecular recognition processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-N-Acetylgalactosamine-18O typically involves the incorporation of the oxygen-18 isotope into the N-acetylgalactosamine molecule. This can be achieved through enzymatic or chemical methods. One common approach is the enzymatic treatment with N-glycosidase in the presence of H2^18O, which incorporates the oxygen-18 isotope into the molecule during the deglycosylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. The process includes the expression of specific glycosyltransferases and glycosidases in microbial systems, followed by the incorporation of the oxygen-18 isotope during the enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: D-N-Acetylgalactosamine-18O undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound .
Scientific Research Applications
D-N-Acetylgalactosamine-18O has numerous applications in scientific research, including:
Chemistry: Used as a labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and metabolic studies.
Biology: Plays a role in studying glycosylation patterns and protein-carbohydrate interactions.
Mechanism of Action
The mechanism of action of D-N-Acetylgalactosamine-18O involves its interaction with specific molecular targets, such as the asialoglycoprotein receptor on hepatocytes. This interaction facilitates the uptake and internalization of the compound into the cells, where it can exert its effects. The pathways involved include receptor-mediated endocytosis and subsequent intracellular trafficking .
Comparison with Similar Compounds
N-Acetylglucosamine: Another amino sugar derivative with similar structural features but differing in the position of the acetyl group.
Galactosamine: Lacks the acetyl group present in N-acetylgalactosamine.
Galactose: The parent sugar molecule without the amino and acetyl modifications.
Uniqueness: D-N-Acetylgalactosamine-18O is unique due to the presence of the oxygen-18 isotope, which makes it particularly useful in isotopic labeling studies. Its specific interaction with the asialoglycoprotein receptor also distinguishes it from other similar compounds, providing targeted delivery capabilities in therapeutic applications .
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
223.21 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i12+2 |
InChI Key |
MBLBDJOUHNCFQT-ULGGAGSYSA-N |
Isomeric SMILES |
CC(=[18O])N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)

![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)


![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)
![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)



![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15141353.png)



